

An In-depth Technical Guide to Methyl 4-methoxysalicylate

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Compound of Interest

Compound Name: Methyl 4-methoxysalicylate

Cat. No.: B046940

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Introduction

Methyl 4-methoxysalicylate, with the IUPAC name Methyl 2-hydroxy-4-methoxybenzoate, is a benzoate ester that has garnered interest in the fields of cosmetic science and drug development. Structurally similar to salicylic acid, it is investigated for various biological activities, most notably in the context of skin hyperpigmentation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its potential applications in research and development.

Chemical Identification and Properties

Methyl 4-methoxysalicylate is a solid, white to light yellow crystalline powder. Key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	5446-02-6	[1] [2]
IUPAC Name	Methyl 2-hydroxy-4-methoxybenzoate	[2]
Molecular Formula	C ₉ H ₁₀ O ₄	[1]
Molecular Weight	182.17 g/mol	[1]
Synonyms	4-Methoxysalicylic acid methyl ester, Methyl p-methoxysalicylate, 2-Hydroxy-4-methoxybenzoic acid methyl ester	[1]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Melting Point	50-53 °C (lit.)	[1]
Boiling Point	134 °C at 7 mmHg	[1]
Flash Point	> 110 °C (> 230 °F)	[1]
Solubility	Insoluble in water; Soluble in acetone, chloroform (slightly), methanol (slightly)	[1]
pKa (Predicted)	9.38 ± 0.10	[1]

Synthesis Protocols

The synthesis of **Methyl 4-methoxysalicylate** is typically achieved through a two-step process: the methylation of 2,4-dihydroxybenzoic acid to form 4-methoxysalicylic acid, followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of 4-Methoxysalicylic Acid

This protocol is adapted from a patented method for the synthesis of 4-methoxysalicylic acid, the precursor to **Methyl 4-methoxysalicylate**.

Materials:

- 2,4-dihydroxybenzoic acid
- Sodium hydroxide
- Dimethyl sulfate
- Deionized water
- 10% Hydrochloric acid

Procedure:

- In a suitable reaction vessel, dissolve sodium hydroxide in deionized water under stirring and cool to room temperature.
- Slowly add 2,4-dihydroxybenzoic acid to the alkaline solution, maintaining the temperature below 30°C.
- Once the 2,4-dihydroxybenzoic acid has completely dissolved, cool the mixture to 20°C.
- Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 40°C.
- After the addition is complete, maintain the reaction mixture at 30-40°C for 6 hours.
- To decompose any unreacted dimethyl sulfate, heat the mixture to 60°C and stir for 30 minutes.
- Cool the reaction mixture to room temperature and adjust the pH to 1 with 10% hydrochloric acid, which will cause a white solid to precipitate.

- Collect the precipitate by suction filtration, wash with deionized water, and dry to obtain crude 4-methoxysalicylic acid.
- For purification, the crude product can be recrystallized from hot deionized water.

Experimental Protocol: Fischer Esterification to Methyl 4-methoxysalicylate

This is a general protocol for Fischer esterification, which can be applied to synthesize **Methyl 4-methoxysalicylate** from 4-methoxysalicylic acid.

Materials:

- 4-methoxysalicylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxysalicylic acid in an excess of methanol.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by thin-layer chromatography).

- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid; continue until no more CO₂ evolution is observed), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude **Methyl 4-methoxysalicylate**.
- The product can be further purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

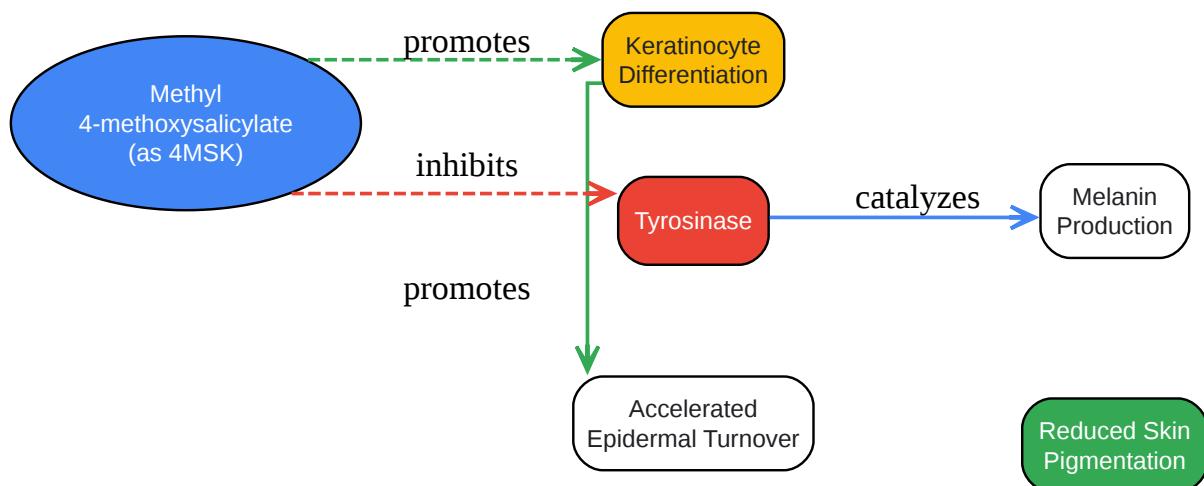
While direct and extensive studies on **Methyl 4-methoxysalicylate** are limited, significant research has been conducted on its corresponding potassium salt, Potassium 4-methoxysalicylate (4MSK). Given the structural similarity, the biological activities of 4MSK are considered highly relevant to the methyl ester, particularly in the context of dermatological applications.

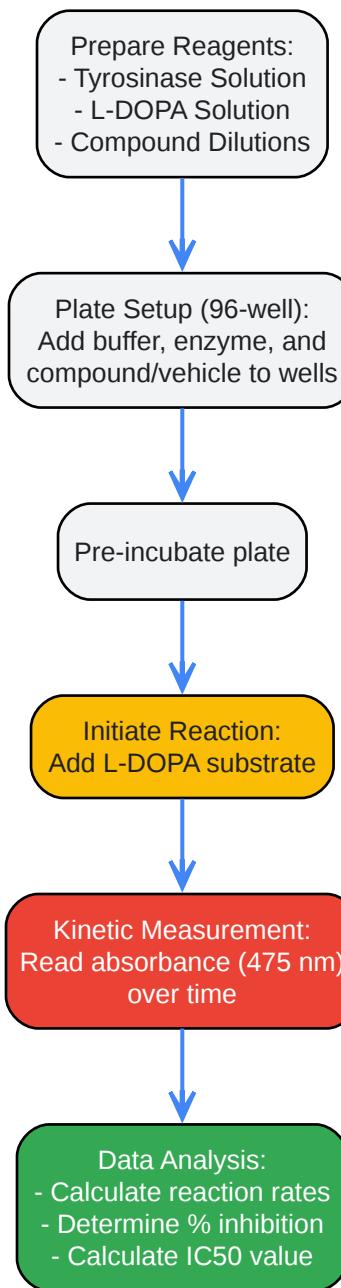
Inhibition of Melanogenesis

4MSK is a well-documented skin-lightening agent that functions by inhibiting melanogenesis.^[2] The primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.^[2] By suppressing tyrosinase activity, 4MSK reduces the production of melanin in melanocytes.^{[2][3]}

Additionally, 4MSK has been shown to promote the differentiation of keratinocytes and may accelerate epidermal turnover.^{[2][3]} This dual action not only suppresses the formation of new melanin but also aids in the removal of existing melanin from the epidermis, contributing to a brighter and more even skin tone.^[2]

The proposed signaling pathway for the reduction of skin pigmentation by 4MSK is illustrated below.





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